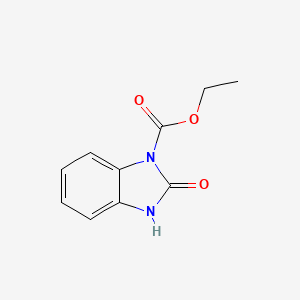

ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-oxo-3H-benzimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMOPJCGTDGQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307649 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41120-23-4 | |

| Record name | 41120-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Executive Summary & Strategic Analysis

The target molecule, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (also known as N-ethoxycarbonyl-2-benzimidazolinone), represents a critical pharmacophore in medicinal chemistry. It serves as a privileged scaffold in the development of 5-HT3 receptor antagonists, substituted benzimidazole anthelmintics, and bioactive heterocyclic carboxamides.

The synthesis of this moiety presents a classic chemoselectivity challenge: differentiating the two equivalent nitrogen atoms of the 2-benzimidazolinone core. The primary technical hurdle is avoiding the formation of the N,N-bis(ethoxycarbonyl) byproduct while ensuring complete conversion of the starting material.

This guide details a high-fidelity protocol for the mono-acylation of 2-benzimidazolinone. The methodology prioritizes stoichiometric control and temperature regulation to achieve a self-validating, scalable process.

Retrosynthetic Logic

The most efficient disconnection relies on nucleophilic acyl substitution. The 2-benzimidazolinone core acts as a nucleophile attacking the electrophilic carbonyl of ethyl chloroformate.

Key Mechanistic Insight: The pKa of the N-H protons in 2-benzimidazolinone is approximately 10-11. Upon mono-acylation, the remaining N-H becomes more acidic due to the electron-withdrawing effect of the adjacent carbamate. However, the steric bulk of the introduced ethyl carbamate group hinders the second attack, provided the reaction temperature is strictly controlled.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Primary Protocol: Direct N-Acylation

This protocol utilizes a weak base (Triethylamine) in an aprotic solvent to minimize proton-transfer rates that could lead to di-acylation.

Reagents & Stoichiometry[1][2][3][4][5]

| Component | Role | Equiv. | Notes |

| 2-Benzimidazolinone | Substrate | 1.0 | Dried under vacuum prior to use.[1] |

| Ethyl Chloroformate | Electrophile | 1.05 | Slight excess to drive completion; limiting reagent logic applies. |

| Triethylamine (Et3N) | Base | 1.2 | Scavenges HCl; must be dry. |

| DMAP | Catalyst | 0.05 | Optional: Accelerates reaction if sluggish at 0°C. |

| Dichloromethane (DCM) | Solvent | -- | Anhydrous; 10-15 volumes relative to substrate. |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 2-Benzimidazolinone (1.0 eq) and anhydrous DCM. The starting material may be sparingly soluble; a suspension is acceptable.

-

Base Addition: Add Triethylamine (1.2 eq) in one portion. If using DMAP, add it now. Cool the mixture to 0°C using an ice/water bath.

-

Controlled Acylation:

-

Dilute Ethyl Chloroformate (1.05 eq) in a small volume of DCM.

-

Add this solution dropwise via the addition funnel over 30-45 minutes .

-

Critical Control Point: Maintain internal temperature < 5°C. Rapid addition promotes bis-acylation.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature naturally over 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.

-

Endpoint: Disappearance of starting material (Rf ~ 0.4) and appearance of product (Rf ~ 0.6).[2] Bis-acylated byproduct appears at significantly higher Rf.

-

-

Workup (The Self-Validating Purification):

-

Crystallization: The crude residue is often a solid. Recrystallize from Ethanol/Water (9:1) to remove any trace bis-acylated material (which is more soluble in pure ethanol).

Process Flow Diagram

Figure 2: Logical workflow for the synthesis and purification of the target carbamate.

Alternative Route: Cyclization Strategy

If the 2-benzimidazolinone starting material is unavailable, or if the acylation yields inseparable mixtures, the Cyclization Route is the authoritative alternative.

-

Precursors: o-Phenylenediamine + Urea (or Carbonyldiimidazole).

-

Modification: React o-phenylenediamine with ethyl chloroformate first to form the mono-carbamate, then cyclize with CDI. This ensures the ethyl group is installed on the nitrogen before the ring closes, often yielding higher regioselectivity.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following data profile must be met. This acts as a "self-validating system" where the presence of specific signals confirms the structure and excludes byproducts.

Proton NMR (DMSO-d6, 400 MHz)

-

δ 11.5 - 11.8 ppm (s, 1H): Diagnostic Signal. The presence of this broad singlet (N-H) confirms mono-acylation . If this signal is absent, the product is the bis-acylated impurity.

-

δ 7.8 - 7.9 ppm (d, 1H): Aromatic proton adjacent to the carbamate (deshielded by the carbonyl).

-

δ 7.0 - 7.3 ppm (m, 3H): Remaining aromatic protons.

-

δ 4.4 ppm (q, 2H): Methylene of the ethyl group.

-

δ 1.4 ppm (t, 3H): Methyl of the ethyl group.

Infrared Spectroscopy (FT-IR)

-

1750 cm⁻¹: Carbamate C=O stretch (Sharp, strong).

-

1700 cm⁻¹: Cyclic urea C=O stretch (Strong).

-

3100-3200 cm⁻¹: N-H stretch (Broad). Absence indicates bis-acylation.

Melting Point

-

Expected Range: 180°C – 185°C (Decomposition often observed). A sharp melting point indicates high purity; a broad range (< 2°C) suggests contamination with the starting material.

References

-

Synthesis of Benzimidazolone Derivatives:Journal of Medicinal Chemistry, "Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists." (Turconi et al.)

- Relevance: Establishes the biological importance and general synthetic routes for this scaffold.

-

(Verified via NIH/PubMed)

-

Acylation Methodologies: Organic Letters, "Intramolecular N-arylations of ureas to form benzimidazol-2-ones."[5]

- Relevance: Provides context on constructing the core and subsequent functionaliz

-

Solvent Effects on Chloroformates:International Journal of Molecular Sciences, "LFER Studies Evaluating Solvent Effects on Ethyl Chloroform

- Relevance: Justifies the use of DCM over protic solvents to prevent solvolysis of the reagent.

-

Process Scale-Up Considerations: Google Patents, "Method for producing imidazole-2-carboxylate derivative." (JP2017066077A)[4][6]

- Relevance: Highlights the cooling efficiency issues and yield drops at scale, validating the requirement for slow addition

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TW201502124A - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazolone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a Versatile Starting Material

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a pivotal starting material in modern synthetic organic and medicinal chemistry. The benzimidazolone core is a privileged scaffold, forming the structural basis for numerous biologically active compounds.[1][2] This guide will elucidate the synthesis, physicochemical properties, and key chemical transformations of the title compound, with a strong emphasis on the mechanistic rationale behind its reactivity. Detailed, field-proven protocols for its preparation and subsequent derivatization are provided, empowering researchers to leverage this versatile building block in their synthetic endeavors. The applications of this compound in the synthesis of pharmacologically relevant molecules, particularly as a precursor to potent receptor antagonists, will be a central focus.

Introduction: The Significance of the Benzimidazolone Scaffold

The benzimidazolone nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[2] This heterocyclic system is a key structural component in a variety of approved drugs, including the antipsychotics droperidol and benperidol, the antiemetic domperidone, and the serotonin modulator flibanserin.[2] The versatility of the benzimidazolone scaffold has led to its exploration in the development of agents with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antidiabetic, analgesic, and anticancer properties.[2]

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate serves as an elegantly functionalized derivative of the parent benzimidazolone. The introduction of the ethoxycarbonyl group at the N-1 position not only modifies the electronic properties of the heterocyclic system but also provides a crucial handle for further synthetic manipulations, making it an invaluable starting material for the construction of complex molecular architectures.

Synthesis and Physicochemical Properties

Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

The most direct and widely employed method for the synthesis of the title compound is the N-acylation of 2-oxo-2,3-dihydro-1H-benzimidazole (also known as 1,3-dihydro-2H-benzimidazol-2-one). This reaction typically involves the deprotonation of the benzimidazolone with a suitable base, followed by quenching with an acylating agent, in this case, ethyl chloroformate.

Expert Insight: The choice of base and solvent system is critical for achieving high yields and purity. A moderately strong base is required to deprotonate the N-H of the benzimidazolone (pKa ≈ 10-11). While stronger bases like sodium hydride can be used, they may lead to side reactions if not handled with care. The use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) offers a good balance of reactivity and operational simplicity.

Workflow for the Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate:

Sources

Methodological & Application

The Versatile Synthon: Ethyl 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, the strategic deployment of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, the benzimidazolone core holds a privileged position, frequently appearing in a myriad of biologically active compounds. This guide delves into the synthetic utility of a particularly valuable derivative: ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate . We will explore its role as a versatile building block, a potential reagent in advanced catalytic transformations, and a masked precursor for the benzimidazolone moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique reactivity profile.

Introduction: Unveiling a Privileged Scaffold

The benzimidazolone nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with diverse therapeutic applications, including antiulcer, antihypertensive, antiviral, and anticancer agents.[1] The introduction of an ethoxycarbonyl group at the N1-position, affording ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, modulates the electronic properties of the heterocyclic system, opening up unique avenues for its application in synthesis. This N-acylation enhances the electrophilicity of the benzimidazolone core and provides a handle for further functionalization or controlled deprotection.

This guide will provide a comprehensive overview of the synthesis of this key intermediate, followed by detailed protocols and mechanistic insights into its application in N-alkylation reactions. We will then explore its potential, based on related systems, in modern synthetic methodologies such as cross-coupling and C-H functionalization, and its prospective role as a carbonylating agent.

Synthesis of the Core Reagent

The preparation of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is typically achieved through the reaction of a suitable o-phenylenediamine with a carbonyl source. A common and efficient method involves the condensation of o-phenylenediamine with ethyl chloroformate.[2]

Protocol 2.1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Reaction Scheme:

Caption: Synthesis of the title compound.

Materials:

-

o-Phenylenediamine

-

Ethyl chloroformate

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of o-phenylenediamine (1.0 eq) in pyridine (0.2 M) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove pyridine.

-

Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a solid.

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The elevated temperature facilitates the cyclization to the benzimidazolone core. The work-up procedure is designed to remove the pyridine and any remaining starting materials, and the final purification by column chromatography ensures the isolation of the pure product.

Application as a Building Block: N-Alkylation Reactions

The presence of a proton at the N3 position allows for facile deprotonation and subsequent alkylation, making ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate an excellent substrate for introducing a wide range of substituents. The ethoxycarbonyl group at N1 serves to activate the N3-H for deprotonation and can be retained or removed in a later step.

Protocol 3.1: N-Alkylation of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

This protocol is adapted from the synthesis of Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.[1]

Reaction Scheme:

Caption: General N-Alkylation workflow.

Materials:

-

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (1.0 eq)

-

Alkyl halide (e.g., N-(3-bromopropyl)phthalimide, 1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Tetra-n-butylammonium bromide (TBAB, 0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (1.0 eq) in DMF (0.05 M), add K₂CO₃ (2.0 eq), TBAB (0.1 eq), and the alkyl halide (1.1 eq).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove DMF.

-

Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the N3-alkylated product.[1]

Causality and Trustworthiness:

-

Base: Potassium carbonate is a mild and effective base for deprotonating the N3-H of the benzimidazolone.

-

Phase-Transfer Catalyst: TBAB is used as a phase-transfer catalyst to facilitate the reaction between the solid K₂CO₃ and the dissolved reactants.

-

Solvent: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium cation and promoting the nucleophilicity of the deprotonated benzimidazolone.

-

Self-Validation: The progress of the reaction can be easily monitored by TLC by observing the disappearance of the starting material and the appearance of a new, less polar product spot. The final product can be fully characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

| Entry | Alkyl Halide | Product | Yield | Reference |

| 1 | N-(3-bromopropyl)phthalimide | Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate | Not explicitly stated, but crystals were isolated for analysis | [1] |

Potential Applications in Advanced Synthesis

While specific, detailed protocols for the use of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in cross-coupling and C-H functionalization reactions are not yet widely reported, the reactivity of analogous N-acyl and N-carbamoyl heterocyclic systems provides a strong basis for its potential in these areas.

As a Substrate in Palladium-Catalyzed Cross-Coupling Reactions

The benzimidazolone scaffold can be halogenated to introduce a handle for cross-coupling reactions. The N-ethoxycarbonyl group can serve as a directing group or simply as a protecting group that can be removed after the coupling reaction. The development of efficient ligands has been crucial for the success of Pd-catalyzed N-arylation reactions.[3]

Conceptual Workflow:

Caption: Conceptual workflow for cross-coupling.

Expert Insight: The electronic nature of the N-ethoxycarbonyl group can influence the oxidative addition step in a palladium-catalyzed cycle. Researchers should consider that this electron-withdrawing group might necessitate more electron-rich ligands to facilitate the initial C-X bond activation.

As a Substrate in Rhodium-Catalyzed C-H Functionalization

Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocycles. The N-ethoxycarbonyl group can potentially act as a directing group in such transformations, guiding the catalyst to a specific C-H bond. Rhodium catalysts, in particular, have shown great promise in the C-H functionalization of various nitrogen-containing heterocycles.[4][5]

Plausible Mechanistic Rationale: The carbonyl oxygen of the ethoxycarbonyl group could coordinate to the rhodium center, forming a metallacycle intermediate that positions the catalyst for the activation of a nearby C-H bond, most likely at the C7 position of the benzimidazolone ring.

As a Carbonylating Agent for the Synthesis of Ureas

N-Acyl and N-carbamoyl heterocycles, such as N,N'-carbonyldiimidazole (CDI), are well-established reagents for the synthesis of ureas.[6] Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate shares structural similarities with these reagents and could potentially serve as a stable, crystalline alternative for the synthesis of unsymmetrical ureas.

Proposed Reaction Pathway:

Caption: Proposed pathway for urea synthesis.

Experimental Consideration: The reaction would likely proceed by the initial attack of a primary or secondary amine on the exocyclic carbonyl of the ethoxycarbonyl group, leading to the formation of a carbamoylbenzimidazolone intermediate. Subsequent attack by a second amine would then displace benzimidazolone to furnish the unsymmetrical urea. The reaction conditions would need to be optimized to control the reactivity and prevent the formation of symmetrical urea byproducts.

The Ethoxycarbonyl Group as a Protecting Group and its Removal

The ethoxycarbonyl group can be viewed as a protecting group for the N1-position of the benzimidazolone. Its removal regenerates the free N-H, which can be useful for subsequent synthetic manipulations or for revealing the final pharmacophore.

Protocol 5.1: Deprotection of the N-Ethoxycarbonyl Group

The cleavage of an ethoxycarbonyl group is typically achieved under basic or acidic conditions. Basic hydrolysis is a common method.

Reaction Scheme:

Caption: General deprotection scheme.

Materials:

-

N-Ethoxycarbonyl benzimidazolone derivative

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the N-ethoxycarbonyl benzimidazolone derivative in a mixture of MeOH and water.

-

Add an excess of NaOH or LiOH (e.g., 5 equivalents).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the mixture to room temperature and remove the MeOH under reduced pressure.

-

Acidify the aqueous residue to pH ~5-6 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the deprotected benzimidazolone.

Rationale: The hydroxide ion attacks the carbonyl carbon of the ethoxycarbonyl group, leading to the formation of an unstable intermediate that collapses to release carbon dioxide, ethanol, and the deprotonated benzimidazolone. Acidification in the work-up protonates the benzimidazolone anion to give the final product.

Conclusion and Future Outlook

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a valuable and versatile reagent in organic synthesis. Its utility as a building block for N-alkylation is well-established, providing a straightforward entry to a variety of substituted benzimidazolones. While its application in more advanced catalytic reactions such as cross-coupling and C-H functionalization is still emerging, the reactivity of analogous systems suggests significant potential. Furthermore, its prospective use as a carbonylating agent for urea synthesis warrants further investigation. The ability to readily introduce and remove the N-ethoxycarbonyl group adds to its strategic importance in multi-step synthetic campaigns. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, we anticipate that the full synthetic potential of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate will be increasingly realized.

References

-

Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641–o642. [Link]

- Gravatt, G. L., Baguley, B. C., Wilson, W. R., & Denny, W. A. (1994). DNA-directed alkylating agents. 7. Synthesis and antitumor activity of analogues of tallimustine (pibenzimol). Journal of Medicinal Chemistry, 37(25), 4338–4345.

- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893–930.

- Kim, K. H., Kim, J. A., Park, H. J., & Park, J. Y. (1996). Synthesis and biological evaluation of new benzimidazole derivatives as antifungal agents. Archives of Pharmacal Research, 19(4), 289–294.

-

Chen, Y., Zhang, R., Peng, Q., Xu, L., & Pan, X. (2017). Rhodium(III)-Catalyzed Directed C−H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles. Chemistry–An Asian Journal, 12(21), 2804–2808. [Link]

- Roth, G. J., Lantry, L. E., & Hsi, J. D. (1997). Synthesis and anti-ulcer activity of some new 2-(pyridinylmethylsulfinyl)benzimidazoles. Journal of Medicinal Chemistry, 40(11), 1648–1655.

- Zarrinmayeh, H., Zimmerman, D. M., Cantrell, B. E., Schober, D. A., Bruns, R. F., Giera, D. D., ... & Ornstein, P. L. (1998). Synthesis and in vitro pharmacology of a series of 1-and 3-substituted benzimidazol-2-ones as novel and selective antagonists for the human adenosine A1 receptor. Journal of Medicinal Chemistry, 41(16), 2991–2999.

- Spasov, A. A., Yozhitsa, I. N., Bugaeva, L. I., & Anisimova, V. A. (1999). Benzimidazole derivatives: new generation of anxiolytics. Pharmaceutical Chemistry Journal, 33(6), 289–302.

-

Ölgen, S., Altan, M., & Karatay, A. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(3), 3376-3387. [Link]

- Bai, Y., Lu, J., Shi, Z., & Yang, B. (2001). Synthesis and characterization of novel benzimidazole-containing poly(aryl ether ketone)s. Polymer, 42(21), 8615–8621.

- Hasegawa, M., Tsuchida, E., & Yamamoto, K. (1999). Synthesis of poly(benzimidazole)s by direct polycondensation of dicarboxylic acids with tetramines using phosphorus pentoxide/methanesulfonic acid as the condensing agent and solvent. Polymer Journal, 31(10), 837–841.

- Bouwman, E., Driessen, W. L., & Reedijk, J. (1990). Transition metal complexes of N-substituted imidazoles. Coordination Chemistry Reviews, 104(2), 143–173.

- Belaziz, D., Kandri Rodi, Y., Hasnaoui, A., El Ammari, L., & Essassi, E. M. (2013). Synthesis and characterization of new macrocycles derived from 1,3-dipropargylbenzimidazol-2-one. Journal of Chemical Crystallography, 43(10), 528–533.

- Taubert, A., Wiesbrock, F., & Schubert, U. S. (2002). Synthesis and characterization of 1, 2-benzisothiazol-3 (2 H)-one derivatives. Monatshefte für Chemie/Chemical Monthly, 133(12), 1511–1522.

- Davis, M. (1972). Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43–99.

- Elgazwy, A. S. H., & Abdel-Sattar, E. (2003). Synthesis of some new 1, 2-benzisothiazol-3-one derivatives with expected biological activity.

-

Ouzid, Y., Kandri Rodi, Y., Chakroune, S., Ouazzani Chahdi, F., & Essassi, E. M. (2022). Synthesis of various benzimidazolone derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2), 29-35. [Link]

- Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879.

- Diao, X., Wang, Y., Jiang, Y., & Ma, D. (2009). CuI/l-Proline Catalyzed Coupling of Aqueous Ammonia with 2-Iodoacetanilides and 2-Iodophenylcarbamates: A Convenient Synthesis of Substituted 1H-Benzimidazoles and 1,3-Dihydrobenzimidazol-2-ones. The Journal of Organic Chemistry, 74(20), 7974–7977.

- Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriarty, R. M. (2001).

-

Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 133-145. [Link]

- Sharma, S., & Han, S. (2017). Recent advances in rhodium-catalyzed C–H functionalization.

Sources

- 1. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes & Protocols: Synthesis of Benzimidazole Derivatives from Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

Abstract

This comprehensive guide details the synthetic utility of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a versatile N1-protected benzimidazol-2-one, as a strategic starting material for the synthesis of a diverse array of benzimidazole derivatives. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and strategic guidance for leveraging this building block. We will explore three principal transformations: regioselective N3-alkylation, subsequent N1-decarboxylation to yield N-monosubstituted benzimidazolones, and the conversion of the 2-oxo functionality into a 2-chloro group, a key precursor for further functionalization.

Introduction: The Benzimidazole Scaffold and the Strategic Role of N-Acyl Protection

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged heterocyclic motif in drug discovery. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antiulcer, anticancer, and antiviral properties.[2][3] The synthesis of specifically substituted benzimidazoles is therefore a critical task in medicinal chemistry.

Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate serves as an excellent starting point for controlled derivatization. The parent compound, 1,3-dihydro-2H-benzimidazol-2-one, possesses two reactive N-H protons, which can lead to mixtures of N,N'-disubstituted or N-monosubstituted products upon alkylation. The presence of the electron-withdrawing ethoxycarbonyl group at the N1 position serves two crucial functions:

-

It protects the N1 position, preventing reaction at this site.

-

It increases the acidity of the remaining N3 proton, facilitating clean and regioselective alkylation at the N3 position.

This guide will provide the protocols to exploit this reactivity for the synthesis of valuable benzimidazole intermediates.

Overview of Synthetic Pathways

The strategic utility of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate is illustrated in the following synthetic map. The starting material can be selectively functionalized at the N3 position, followed by removal of the N1 protecting group, and finally, activation of the C2 position for nucleophilic attack.

Caption: Key synthetic transformations starting from ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate.

Protocol I: Regioselective N3-Alkylation

Principle and Mechanistic Insight: The N-alkylation of the N1-acylated benzimidazol-2-one occurs selectively at the N3 position. The electron-withdrawing ethoxycarbonyl group at N1 decreases the electron density of the ring system and significantly increases the acidity of the N3 proton. Consequently, a moderately strong base can deprotonate the N3 position to form a nucleophilic anion, which then attacks the alkylating agent (R-X) in a standard SN2 reaction. Common bases include sodium hydride (NaH) for complete deprotonation or potassium carbonate (K₂CO₃) under phase-transfer conditions or in a polar aprotic solvent like DMF.

A specific application of this reaction is the synthesis of ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate, a complex building block for further elaboration.[4]

Detailed Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Expertise Note: The use of NaH ensures irreversible deprotonation, driving the reaction to completion. For less reactive alkyl halides or more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃, 2-3 eq) can be used, often at elevated temperatures (50-80 °C).

-

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative N3-Alkylation Reactions

| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical Yield |

| N-(3-Bromopropyl)phthalimide | K₂CO₃ | DMF | 80 °C | Good to Excellent |

| Benzyl Bromide | NaH | THF/DMF | RT | > 90% |

| Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux | > 85% |

| Allyl Bromide | NaH | DMF | 0 °C to RT | > 90% |

Protocol II: N1-Decarboxylation to 1-Alkyl-1,3-dihydro-2H-benzimidazol-2-ones

Principle and Mechanistic Insight: The ethyl carbamate group at the N1 position can be removed via basic hydrolysis (saponification). This reaction proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of an unstable tetrahedral intermediate. Subsequent collapse of this intermediate eliminates ethanol and forms a carbamic acid, which rapidly decarboxylates to yield the N1-unsubstituted benzimidazolone. This protocol is effective for products obtained from Protocol I, yielding 1-alkyl-1,3-dihydro-2H-benzimidazol-2-ones. This deprotection is analogous to the base-labile nature of N-acetyl groups on similar heterocyclic systems.[5]

Caption: Workflow for N1-decarboxylation via basic hydrolysis.

Detailed Protocol:

-

Dissolution: In a round-bottom flask, dissolve the ethyl 3-alkyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq, e.g., 2M solution).

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.

-

Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

-

Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize with aqueous hydrochloric acid (e.g., 2M HCl) to pH ~7.

-

Expertise Note: The product will often precipitate out of the solution upon neutralization.

-

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.

-

Extraction (if no precipitate): If the product remains in solution, remove the ethanol under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization if necessary. A similar saponification step is used in the synthesis of related benzimidazole butyric acids.[6]

Protocol III: Conversion to 2-Chloro-1-alkyl-1H-benzimidazoles

Principle and Mechanistic Insight: The 2-oxo group of a benzimidazolone is essentially a cyclic amide (a lactam). This group can be converted into a highly reactive 2-chloro group using a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction likely proceeds via the activation of the carbonyl oxygen by POCl₃, forming a good leaving group. Subsequent attack by a chloride ion and elimination furnishes the 2-chloro-1-alkyl-1H-benzimidazole. This product is an exceptionally valuable intermediate, as the 2-chloro substituent can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols, etc.), enabling the synthesis of diverse 2-substituted benzimidazoles.

Caption: Conversion of benzimidazol-2-one to 2-chlorobenzimidazole.

Detailed Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl fumes), place the 1-alkyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. POCl₃ can serve as both the reagent and the solvent.

-

Trustworthiness Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. All glassware must be thoroughly dried.

-

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-5 hours. The reaction mixture typically becomes a clear solution.

-

Reaction Monitoring: Monitor the reaction by TLC (after careful quenching of an aliquot).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.

-

Work-up: Cool the residue in an ice bath and very slowly add crushed ice or ice-cold water to decompose any remaining POCl₃. This is a highly exothermic process.

-

Basification: Once the quenching is complete, carefully neutralize the acidic solution by adding a concentrated base, such as aqueous NaOH or solid K₂CO₃, until the pH is basic (pH 8-9). This will precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude 2-chlorobenzimidazole derivative can be used directly or recrystallized from a suitable solvent (e.g., ethanol/water). This procedure is a well-established method for generating 2-chlorobenzimidazoles from their corresponding benzimidazol-2-ones.[7]

References

-

Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o641–o642. [Link]

-

Coufal, P., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]

-

Gaba, M., et al. (2015). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

- Kune, C. (2014). Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid.

-

Patil, P. S., et al. (2016). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. [Link]

-

Shaaban, M. R., et al. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]

-

Various Authors. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN102603650A - Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid - Google Patents [patents.google.com]

- 7. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the N-Alkylation of Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate

This technical guide provides a detailed protocol and expert insights for the N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate. This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules, making its mastery essential for researchers in medicinal chemistry and drug development.[1][2][3][4][5]

Introduction: The Significance of N-Alkylated Benzimidazolones

The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[2][3][4] The functionalization of the benzimidazolone nucleus, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[6][7] The target molecule, ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate, provides a versatile starting material for the introduction of various alkyl groups at the N-3 position, leading to the generation of novel chemical entities for drug discovery programs.

Reaction Mechanism and Theoretical Framework

The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate proceeds via a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. The reaction involves the deprotonation of the weakly acidic N-H proton of the benzimidazolone ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group and forming the desired N-alkylated product.

Caption: General reaction mechanism for the N-alkylation of benzimidazolone.

Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis

This protocol is based on a well-established method for the N-alkylation of the target substrate, employing phase-transfer catalysis for enhanced reactivity and milder reaction conditions.[8][9]

Materials and Reagents

-

Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate

-

Alkylating agent (e.g., N-(3-bromopropyl)phthalimide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetra-n-butylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (1.0 eq.), potassium carbonate (2.0 eq.), and tetra-n-butylammonium bromide (0.1 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.05 M).

-

Addition of Alkylating Agent: To the stirring suspension, add the alkylating agent (1.1 eq.).

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[8]

Caption: Experimental workflow for the N-alkylation protocol.

Discussion of Key Reaction Parameters and Optimization Strategies

The success of the N-alkylation reaction is highly dependent on the judicious choice of base, solvent, and alkylating agent. The following table summarizes key parameters and provides insights for optimizing the reaction.

| Parameter | Recommended | Alternatives | Rationale and Expert Insights |

| Base | Potassium carbonate (K₂CO₃) | Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃), Potassium hydroxide (KOH) | K₂CO₃ is a mild and cost-effective base suitable for this reaction.[8] For less reactive alkylating agents or to accelerate the reaction, stronger bases like NaH can be used, but require strictly anhydrous conditions. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. |

| Solvent | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | DMF and DMSO are excellent polar aprotic solvents that can dissolve the benzimidazolone anion and promote the Sₙ2 reaction.[10] Acetonitrile is a greener alternative but may require higher temperatures.[11] |

| Alkylating Agent | Alkyl bromides or iodides | Alkyl chlorides, tosylates, or mesylates | The reactivity of the leaving group follows the order I > Br > OTs > OMs > Cl.[12] Alkyl bromides offer a good balance of reactivity and stability. For less reactive systems, converting an alcohol to a tosylate or mesylate is a common strategy. |

| Catalyst | Tetra-n-butylammonium bromide (TBAB) | Other quaternary ammonium salts (e.g., Aliquat 336) | The phase-transfer catalyst facilitates the transfer of the benzimidazolone anion from the solid phase (K₂CO₃) to the organic phase where the reaction occurs, thereby increasing the reaction rate.[13][14] |

| Temperature | Room Temperature | 35-100 °C | The reaction can often be performed at room temperature, which is advantageous for minimizing side reactions.[8] However, for less reactive substrates, heating may be necessary to drive the reaction to completion.[13] |

Troubleshooting Common Issues

-

Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., NaH), or a more reactive alkylating agent (e.g., an alkyl iodide). Ensure all reagents and solvents are anhydrous, as water can quench the base and the anionic intermediate.

-

Side Reactions: While N-alkylation is generally favored for this substrate, the possibility of O-alkylation at the carbonyl oxygen exists, though it is electronically disfavored. If O-alkylation is observed, using a less polar solvent or a bulkier base may help to favor N-alkylation. Dialkylation is not a concern for this specific starting material due to the presence of the ethyl carboxylate group on the other nitrogen.

-

Difficult Purification: If the product is difficult to separate from the starting material, consider using a different eluent system for column chromatography or recrystallization.

Alternative Synthetic Routes

While the phase-transfer catalysis method is robust, other synthetic strategies can be employed for the N-alkylation of benzimidazolones:

-

Classical Williamson Synthesis: This involves the use of a strong base like sodium hydride in an anhydrous solvent like THF or DMF to generate the benzimidazolone anion, followed by the addition of the alkylating agent.[15][16]

-

Mitsunobu Reaction: This method allows for the N-alkylation of the benzimidazolone with an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction is particularly useful for introducing secondary alkyl groups.

Conclusion

The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate is a versatile and crucial transformation in the synthesis of novel benzimidazolone derivatives for drug discovery. The provided protocol utilizing phase-transfer catalysis offers a reliable and efficient method for achieving this transformation. By understanding the underlying reaction mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this reaction to access a wide range of N-alkylated benzimidazolones for further biological evaluation.

References

- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google P

-

Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - MDPI. (URL: [Link])

-

(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate. (URL: [Link])

-

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC. (URL: [Link])

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones | ACS Omega. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA - ResearchGate. (URL: [Link])

-

Medicinal chemistry of benzimidazole, a versatile pharmacophore. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])

-

Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed. (URL: [Link])

-

Benzimidazolone synthesis - Organic Chemistry Portal. (URL: [Link])

-

Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table - ResearchGate. (URL: [Link])

-

Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC - NIH. (URL: [Link])

-

Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (URL: [Link])

-

Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate. (URL: [Link])

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PubMed Central. (URL: [Link])

-

Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Publishing. (URL: [Link])

-

N‐Alkylation of benzimidazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Industrial Phase-Transfer Catalysis. (URL: [Link])

-

(PDF) Medicinal chemistry of benzimidazole, a versatile pharmacophore - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis - YouTube. (URL: [Link])

-

N alkylation at sp 3 Carbon Reagent Guide. (URL: [Link])

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry - Bentham Science Publisher. (URL: [Link])

-

Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (URL: [Link])

-

Williamson Ether Synthesis. (URL: [Link])

Sources

- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]

- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 12. francis-press.com [francis-press.com]

- 13. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes: Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant therapeutic agents.[1][2] This application note focuses on a key derivative, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate , a versatile intermediate for the synthesis of diverse compound libraries. We will explore its strategic importance, provide detailed synthetic protocols for its preparation and subsequent derivatization, and discuss its application in the development of potent bioactive molecules, particularly focusing on kinase inhibitors and receptor antagonists. The protocols herein are designed to be self-validating, incorporating essential characterization and purification steps to ensure scientific rigor.

Introduction: The Strategic Value of the Benzimidazolone Core

The benzimidazole heterocycle is a bicyclic aromatic system that effectively mimics the structure of purines, allowing it to interact with a wide range of biological targets through mechanisms like hydrogen bonding and π-π stacking.[3] This inherent bioactivity has led to the development of drugs for hypertension, cancer, and parasitic infections.[1]

The 2-oxo-benzimidazole, or benzimidazolone, substructure is of particular interest. The carbonyl group acts as a key hydrogen bond acceptor, a feature exploited in the design of potent enzyme inhibitors.[4] Our focus, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (hereafter 1 ), offers distinct advantages for drug discovery campaigns:

-

Strategic N-1 Protection/Activation: The ethoxycarbonyl group at the N-1 position serves a dual role. It protects the N-1 nitrogen from unwanted side reactions while simultaneously activating the N-3 position for subsequent functionalization. This directed reactivity is crucial for building molecular complexity in a controlled manner.

-

Versatile N-3 Functionalization: The proton at the N-3 position is readily removed by a mild base, generating a nucleophilic anion. This allows for straightforward alkylation, arylation, or acylation, enabling the systematic exploration of the chemical space around the core scaffold.[5]

-

Proven Bioactivity: Derivatives of this scaffold have demonstrated high potency against various targets, including 5-HT3 receptors and p38 MAP kinase, validating its utility in drug design.[6][7]

Synthesis and Derivatization Workflows

The following sections provide detailed, field-proven protocols for the synthesis of the core scaffold 1 and a representative N-3 alkylated derivative. The causality behind key steps, such as the choice of base and solvent, is explained to provide deeper insight for the practicing chemist.

Protocol 1: Synthesis of the Core Scaffold (1)

This protocol details the N-acylation of 1,3-dihydro-2H-benzimidazol-2-one. The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the intermediate salt, while a base like potassium carbonate is sufficient to deprotonate the amide nitrogen for reaction with ethyl chloroformate.

Caption: Workflow for the synthesis of the core scaffold (1).

Experimental Procedure:

-

To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (10.0 g, 74.5 mmol) in anhydrous DMF (150 mL), add potassium carbonate (12.4 g, 89.4 mmol) in one portion.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the suspension to 0 °C using an ice bath. Add ethyl chloroformate (7.8 mL, 82.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane).

-

Upon completion, pour the reaction mixture into ice-cold water (500 mL).

-

A white precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water (3 x 100 mL) and a small amount of cold diethyl ether.

-

Dry the product under high vacuum to afford ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (1) as a white solid.

Data Summary Table:

| Parameter | Value |

| Typical Yield | 85-95% |

| Appearance | White crystalline solid |

| ¹H NMR (400 MHz, CDCl₃) δ | 8.10 (d, 1H), 7.30-7.15 (m, 3H), 4.50 (q, 2H), 1.45 (t, 3H) |

| MS (ESI+) m/z | 207.07 [M+H]⁺ |

Protocol 2: N-3 Alkylation - Synthesis of a Bioactive Derivative (2)

This protocol demonstrates the utility of scaffold 1 by synthesizing ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (2) , a compound whose structure has been confirmed by X-ray crystallography.[5][8] The reaction proceeds via an Sₙ2 mechanism, where the N-3 anion of the benzimidazolone displaces the bromide from the alkylating agent. The inclusion of a phase-transfer catalyst (TBAB) is a field-proven technique to enhance reaction rates in solid-liquid systems.

Caption: Experimental workflow for N-3 alkylation of scaffold 1.

Experimental Procedure: [5]

-

Combine scaffold 1 (0.20 g, 0.97 mmol), potassium carbonate (0.28 g, 1.94 mmol), and tetra-n-butylammonium bromide (TBAB, 0.03 g, 0.1 mmol) in a round-bottom flask.

-

Add anhydrous DMF (20 mL) to the flask.

-

Add N-(3-bromopropyl)phthalimide (0.28 g, 1.07 mmol) to the stirred suspension.

-

Continue stirring at room temperature for 6 hours. Monitor the reaction by TLC.

-

After completion, remove the inorganic salts by filtration through a pad of Celite®, washing with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude residue.

-

Self-Validation/Purification: Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane (1:2 v/v) gradient as the eluent.[5]

-

Combine the fractions containing the desired product and evaporate the solvent to yield product 2 as a crystalline solid.

Expected Analytical Data for Product 2: [5][8]

| Parameter | Value |

| Molecular Formula | C₂₁H₁₉N₃O₅ |

| Molecular Weight | 393.39 |

| Appearance | Colorless crystals |

| ¹H NMR (CDCl₃) | Signals corresponding to benzimidazolone, phthalimide, ethoxy, and propyl linker protons. |

| MS (ESI+) m/z | 394.13 [M+H]⁺ |

| Key Feature | The two ring systems (benzimidazolone and phthalimide) are nearly orthogonal, with a dihedral angle of approximately 82.4°.[8] |

Applications in Target-Oriented Drug Discovery

The true value of scaffold 1 is realized in its application as a template for generating libraries of compounds for screening against specific biological targets. The N-3 position is a critical vector for exploring structure-activity relationships (SAR).

Case Study: p38 MAP Kinase Inhibitors

The p38 MAP kinase is a crucial enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for inflammatory diseases.[9] The benzimidazolone core is a validated pharmacophore for p38 inhibition.

-

Mechanism of Action Insight: The carbonyl oxygen of the benzimidazolone core acts as a critical hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of the p38 ATP-binding site.[4] This interaction is analogous to the role of the pyridine nitrogen in classic pyridinylimidazole inhibitors.

-

SAR Rationale: Starting with scaffold 1 , medicinal chemists can synthesize a library of analogues by introducing various substituents at the N-3 position. The goal is to introduce moieties that can form additional favorable interactions with other regions of the ATP-binding site, thereby increasing potency and selectivity. This rational design approach, guided by structural biology, has been successfully used to develop potent benzimidazolone-based p38 inhibitors.

Caption: SAR logic for developing benzimidazolone-based p38 kinase inhibitors.

Other Therapeutic Applications

The versatility of the scaffold extends to other target classes:

-

5-HT3 Receptor Antagonists: A series of amides and esters derived from 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been synthesized and shown to possess nanomolar potency as 5-HT3 receptor antagonists, useful for treating nausea and vomiting.[7]

-

Anti-inflammatory Agents: Beyond p38 kinase, benzimidazole derivatives influence inflammation through various mechanisms, and SAR studies consistently show that substitutions at the N-1 and C-2 positions are critical for activity.[10][11] Scaffold 1 provides a fixed, optimized N-1 substituent, allowing researchers to focus on modifications at other positions.

-

Anticancer and Antiviral Agents: The benzimidazole scaffold is a common feature in a wide range of anticancer and antiviral compounds, highlighting its broad therapeutic potential.[5][12][13]

Conclusion

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, and its unique chemical reactivity allows for the controlled and systematic development of novel derivatives. The proven success of the benzimidazolone core in potent, selective inhibitors and antagonists underscores the value of this scaffold. The protocols and insights provided in this note are intended to empower researchers to leverage this versatile building block in their own drug discovery and development programs.

References

-

Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o641–o642. [Link]

- Boinapally, S., et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.

-

Li, Y., Geng, J., Zhang, Y., & Yu, K. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 12(4), 146. [Link]

-

Dombroski, M. A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(21), 5539–5543. [Link]

-

Turconi, M., et al. (1991). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 34(1), 131–137. [Link]

-

Budzik, B., et al. (2011). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 2(11), 815–820. [Link]

- Wang, X., et al. (2009). Alkylation reaction method of benzimidazoles compounds.

-

Al-Sanea, M. M., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(7), 843. [Link]

-

Shaikh, A., et al. (2025). BENZIMIDAZOLE SCAFFOLD: A PRIVILEGED CORE FOR DIVERSE PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Dombroski, M. A., et al. (2004). Benzimidazolone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 919–923. [Link]

-

Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

-

Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

-

Belaziz, D., et al. (2013). Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641-2. [Link]

- Kim, H., et al. (2015). Method for preparation of benzimidazole derivatives.

-

Al-Blewi, F. F., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103512. [Link]

-

van der Woude, L., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 735467. [Link]

-

Aly, A. A., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 68(11), 2004-2016. [Link]

-

Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. [Link]

-

Zhao, G., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 13(15), 1836-1851. [Link]

-

Sharma, R., et al. (2019). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Current Microwave Chemistry, 6(2), 114-126. [Link]

-

Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22. [Link]

-

Khokra, S. L., et al. (2011). Benzimidazole An Important Scaffold In Drug Discovery. Asian Journal of Biochemical and Pharmaceutical Research. [Link]

-

Regan, J., et al. (2003). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in the Synthesis of High-Performance Polymers

Introduction: The Benzimidazolone Moiety as a Cornerstone for Thermally Stable Polymers

In the relentless pursuit of advanced materials, the incorporation of rigid, heterocyclic structures into polymer backbones has emerged as a highly effective strategy for developing polymers with exceptional thermal and mechanical properties. Among these, the benzimidazolone moiety has garnered significant interest. Polymers containing the 2-oxo-2,3-dihydro-1H-1,3-benzodiazole (benzimidazolone) unit are known for their high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and microelectronics industries.

This technical guide provides a comprehensive overview of the use of benzimidazolone-containing monomers in polymer chemistry, with a specific focus on ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate . While direct polymerization of this specific N-functionalized monomer is not extensively documented in current literature, this guide will detail established protocols for the polymerization of the parent benzimidazolone and propose scientifically grounded pathways for the utilization of its N-ethoxycarbonyl derivative. We will explore the synthesis of the monomer, its potential conversion to a polymerizable form, and detailed protocols for the synthesis of poly(benzimidazolone)s via N-C coupling reactions.

PART 1: Monomer Synthesis and Characterization

The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate provides the foundational building block for subsequent polymerization studies.

Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

A common route to N-acylated benzimidazolones involves the reaction of the parent heterocycle with an acylating agent.

Reaction Scheme:

Figure 1: Synthesis of the target monomer.

Protocol 1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

-

Materials:

-

1H-Benzo[d]imidazol-2(3H)-one

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in anhydrous DCM. b. Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. g. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. i. Purify the crude product by recrystallization or column chromatography to obtain the pure ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate.

-

Characterization:

-

Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and Mass Spectrometry.

-

PART 2: Polymerization Methodologies for Benzimidazolone-Containing Polymers

The most prevalent method for synthesizing high-performance polymers incorporating the benzimidazolone moiety is through N-C coupling polycondensation reactions . This approach leverages the reactivity of the N-H groups of the benzimidazolone ring with activated aromatic dihalides.

Proposed Pathway for Polymerization of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

The N-ethoxycarbonyl group in the target molecule blocks the N-H functionality required for the established N-C coupling polymerization. Therefore, a deprotection step is necessary to generate the polymerizable monomer, 1H-benzo[d]imidazol-2(3H)-one.

Figure 2: Proposed two-step pathway for polymerization.

Protocol 2: Deprotection of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate

-

Rationale: The ethoxycarbonyl group can be removed via hydrolysis under basic or acidic conditions to yield the parent benzimidazolone.

-

Procedure (Basic Hydrolysis): a. Dissolve ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in a suitable solvent such as a mixture of ethanol and water. b. Add an excess of a base, such as sodium hydroxide or potassium hydroxide. c. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the 1H-benzo[d]imidazol-2(3H)-one. e. Filter the precipitate, wash with water, and dry under vacuum.

N-C Coupling Polycondensation

This protocol describes the synthesis of a poly(benzimidazolone ether ketone) from the deprotected monomer and an activated aromatic dihalide.[1][2]

Protocol 3: Synthesis of Poly(1,3-phenylene-bis(2-oxo-2,3-dihydro-1H-1,3-benzodiazole))

-

Materials:

-

1H-Benzo[d]imidazol-2(3H)-one (from Protocol 2)

-

Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone, 4,4'-dichlorodiphenyl sulfone)

-

Potassium carbonate (anhydrous, finely ground)

-

N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Toluene (for azeotropic removal of water)

-

Standard polymerization glassware with mechanical stirrer and Dean-Stark trap

-

-

Procedure: a. In a flame-dried polymerization flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 1H-benzo[d]imidazol-2(3H)-one (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and potassium carbonate (a slight excess, e.g., 1.1 equivalents). b. Add NMP or DMAc and toluene to the flask. c. Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water. The formation of the potassium salt of benzimidazolone occurs during this step. d. After the complete removal of water, slowly distill off the toluene to raise the reaction temperature to 180-200 °C. e. Maintain the reaction at this temperature for 6-24 hours. The viscosity of the solution will increase as the polymerization proceeds. f. Monitor the polymer molecular weight by measuring the inherent viscosity of aliquots taken from the reaction mixture. g. Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or water. h. Filter the fibrous polymer, wash it thoroughly with water and methanol to remove salts and residual solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight.

Figure 3: Workflow for the synthesis of poly(benzimidazolone)s.